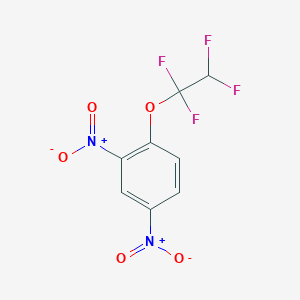

2,4-Dinitro-1-(1,1,2,2-tetrafluoroethoxy)benzene

Description

2,4-Dinitro-1-(1,1,2,2-tetrafluoroethoxy)benzene is a halogenated aromatic compound characterized by a benzene ring substituted with two nitro groups at the 2- and 4-positions and a 1,1,2,2-tetrafluoroethoxy group at the 1-position. The nitro groups confer strong electron-withdrawing effects, rendering the aromatic ring highly electron-deficient. This property enhances its stability and resistance to electrophilic substitution reactions. The tetrafluoroethoxy group contributes steric hindrance and increased lipophilicity due to fluorine’s electronegativity and low polarizability, which may influence solubility and intermolecular interactions .

Its environmental persistence and reactivity warrant careful study, particularly given the structural similarity to halogenated pollutants regulated under frameworks like the Stockholm Convention .

Properties

IUPAC Name |

2,4-dinitro-1-(1,1,2,2-tetrafluoroethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4N2O5/c9-7(10)8(11,12)19-6-2-1-4(13(15)16)3-5(6)14(17)18/h1-3,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPEJTWQARACQTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC(C(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dinitro-1-(1,1,2,2-tetrafluoroethoxy)benzene typically involves the nitration of 1-(1,1,2,2-tetrafluoroethoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 4 positions of the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dinitro-1-(1,1,2,2-tetrafluoroethoxy)benzene undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst, and appropriate solvents (e.g., ethanol).

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base (e.g., sodium hydroxide) and solvents like dimethylformamide (DMF).

Major Products Formed

Reduction: 2,4-Diamino-1-(1,1,2,2-tetrafluoroethoxy)benzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dinitro-1-(1,1,2,2-tetrafluoroethoxy)benzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Potential use in the development of fluorinated pharmaceuticals and agrochemicals due to its ability to interact with biological targets.

Medicine: Research into its potential as a precursor for the synthesis of bioactive compounds with therapeutic properties.

Mechanism of Action

The mechanism of action of 2,4-Dinitro-1-(1,1,2,2-tetrafluoroethoxy)benzene involves its interaction with molecular targets through its nitro and tetrafluoroethoxy groups. The electron-withdrawing nature of these groups can influence the compound’s reactivity and binding affinity to various targets. In biological systems, it may interact with enzymes or receptors, leading to potential therapeutic effects .

Comparison with Similar Compounds

3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl urea

3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl amine

(1,1,2,2-Tetrafluoroethoxy)benzene

Table 1: Structural and Functional Comparison

Reactivity and Stability

- Electrophilic Reactivity: The nitro groups in 2,4-dinitro-1-(tetrafluoroethoxy)benzene strongly deactivate the aromatic ring, directing any electrophilic attack to the meta position relative to the electron-withdrawing groups.

- Degradation Pathways : In aerobic soil, metabolites like 3,5-dichloro-4-(tetrafluoroethoxy)phenyl urea and amine accumulate under higher temperatures and moisture, suggesting that nitro-substituted derivatives may exhibit slower degradation due to reduced susceptibility to microbial action .

Physicochemical Properties

Table 2: Physical and Environmental Properties

| Property | 2,4-Dinitro-1-(tetrafluoroethoxy)benzene | 3,5-Dichloro-4-(tetrafluoroethoxy)phenyl urea | (1,1,2,2-Tetrafluoroethoxy)benzene |

|---|---|---|---|

| Solubility in Water | Low (inferred) | Moderate (urea enhances polarity) | Very low |

| Lipophilicity (LogP) | ~3.5 (estimated) | ~2.8 | ~2.1 |

| Melting Point | >150°C (estimated) | ~120–140°C | ~−20°C (liquid at RT) |

| Environmental Persistence | High (nitro groups resist hydrolysis) | Moderate (urea promotes degradation) | High (stable C-F bonds) |

- Thermal Stability : The nitro groups and fluorine substituents synergistically improve thermal stability, making the compound suitable for high-energy applications.

Research Findings and Implications

- Environmental Impact : The compound’s structural resemblance to halogenated persistent organic pollutants (POPs) raises concerns about long-term environmental retention. Its degradation metabolites, if formed, may still retain toxicophores (e.g., aromatic amines) .

- Synthetic Utility : The tetrafluoroethoxy group’s steric bulk and electron-withdrawing nature make it a valuable directing group in organic synthesis, though competing effects from nitro substituents may limit reactivity .

Biological Activity

2,4-Dinitro-1-(1,1,2,2-tetrafluoroethoxy)benzene (CAS Number: 1645-67-6) is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies based on diverse sources.

- Molecular Formula : CHFNO

- Molecular Weight : 292.16 g/mol

- Density : 1.58 g/cm³

- Boiling Point : 274.8 °C

Research indicates that 2,4-Dinitro-1-(1,1,2,2-tetrafluoroethoxy)benzene exhibits biological activity primarily through the following mechanisms:

- Aryl Hydrocarbon Receptor (AhR) Activation : Similar to dioxins, this compound may activate the AhR signaling pathway, which is crucial for regulating various biological processes including cell proliferation and differentiation .

- Inhibition of Myogenesis : Studies have shown that exposure to this compound can inhibit myogenic differentiation in C2C12 mouse myoblast cells. This effect is linked to the downregulation of myogenic regulatory factors (MRFs), which are essential for muscle development .

Biological Activity

The biological activities of 2,4-Dinitro-1-(1,1,2,2-tetrafluoroethoxy)benzene include:

- Cytotoxicity : In vitro studies indicate that this compound has cytotoxic effects on various cancer cell lines. The IC50 values vary depending on the cell type and exposure duration.

- Antitumor Effects : Preliminary findings suggest potential antitumor properties; however, further investigation is required to establish efficacy and mechanisms.

Case Study 1: Myogenic Differentiation Inhibition

In a study assessing the effects of various environmental contaminants on muscle development, 2,4-Dinitro-1-(1,1,2,2-tetrafluoroethoxy)benzene was found to significantly inhibit the differentiation of C2C12 cells into myotubes. The treatment resulted in decreased expression of MRFs and increased expression of cell cycle inhibitors .

Case Study 2: Aryl Hydrocarbon Receptor Activation

Another research effort highlighted the compound's ability to activate AhR-dependent genes in human cell lines. This activation was associated with altered cellular responses and potential implications for developmental toxicity .

Data Table: Biological Activity Summary

Q & A

Basic: What is a reliable synthetic route for 2,4-Dinitro-1-(1,1,2,2-tetrafluoroethoxy)benzene?

Methodological Answer:

A feasible synthesis involves sequential functionalization of the benzene ring.

Etherification : React 1,2,2,2-tetrafluoroethanol with 2,4-dinitrochlorobenzene under nucleophilic aromatic substitution (SNAr) conditions. Use a polar aprotic solvent (e.g., DMF) with a base (K₂CO₃) at 80–100°C for 12–24 hours .

Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by HPLC.

Validation : Characterize using NMR and NMR to verify substitution patterns and fluorine coupling .

Basic: How can spectroscopic techniques resolve structural ambiguities in this compound?

Methodological Answer:

Key spectroscopic strategies:

- NMR : The tetrafluoroethoxy group produces a distinctive triplet of triplets (~5.85 ppm) due to (53.1 Hz) and (2.9 Hz) coupling. This pattern confirms the -OCH₂CF₂- moiety .

- NMR : Two distinct fluorine environments appear as doublets (δ -140 to -145 ppm for CF₂ adjacent to oxygen; δ -125 to -130 ppm for distal CF₂).

- IR Spectroscopy : Confirm nitro groups (asymmetric stretch at ~1530 cm⁻¹, symmetric at ~1350 cm⁻¹).

Basic: What is the reactivity profile of the nitro groups in this compound?

Methodological Answer:

Nitro groups are meta-directing and electron-withdrawing, influencing reactivity:

- Reduction : Catalytic hydrogenation (H₂/Pd-C) or Zn/HCl reduces nitro to amine, enabling peptide conjugation (similar to 2,4-dinitrofluorobenzene’s use in Sanger sequencing) .

- Nucleophilic Substitution : Under strong bases (e.g., NaOH), the para-nitro group may undergo displacement, but steric hindrance from the tetrafluoroethoxy group limits reactivity at the ortho position.

Advanced: How do electronic effects of substituents influence electrophilic aromatic substitution (EAS) in this compound?

Methodological Answer:

The electron-withdrawing nitro (-NO₂) and tetrafluoroethoxy (-OCF₂CF₂H) groups deactivate the ring:

- Hammett Analysis : Use σ values (-NO₂: σₘ = 1.43; -OCF₂CF₂H: σₚ ≈ 0.5) to predict EAS regiochemistry. Computational DFT studies (e.g., B3LYP/6-31G*) can map electron density, showing preferential reactivity at the para position relative to -OCF₂CF₂H .

- Experimental Validation : Bromination (Br₂/FeBr₃) yields 3-bromo derivatives, confirming meta/para selectivity.

Advanced: How to resolve overlapping NMR signals caused by fluorine-proton coupling?

Methodological Answer:

Fluorine coupling complicates NMR interpretation. Strategies include:

- 2D NMR : HSQC or HMBC correlates - coupling to resolve splitting patterns.

- Variable Temperature NMR : Lower temperatures slow molecular motion, simplifying splitting (e.g., from triplet of triplets to discrete peaks).

- Decoupling Experiments : Apply decoupling during acquisition to collapse multiplet structures .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies in pesticidal applications?

Methodological Answer:

Derivative design focuses on modifying substituents while retaining bioactivity (e.g., triazole-containing analogs in fungicides):

Core Modifications : Replace nitro groups with halogens (-Cl, -F) or sulfonyl groups to alter electron density.

Side Chain Variations : Substitute tetrafluoroethoxy with perfluoropropoxy or trifluoromethoxy to study hydrophobicity effects.

Biological Testing : Screen derivatives against fungal cytochrome P450 enzymes (e.g., CYP51) to assess inhibition kinetics .

Advanced: What computational tools predict degradation pathways of this compound in environmental studies?

Methodological Answer:

- Software : Use Gaussian (DFT calculations) or ADF for bond dissociation energies (BDEs) to identify labile bonds (e.g., C-O in tetrafluoroethoxy group).

- Mechanistic Insights : Simulate hydrolysis pathways (acidic/basic conditions) to predict intermediates like 2,4-dinitrophenol and tetrafluoroethanol. Validate via LC-MS/MS in controlled degradation experiments .

Advanced: How to address contradictions in thermal stability data during DSC analysis?

Methodological Answer:

Discrepancies arise from sample purity or heating rates:

Purification : Re-crystallize from ethanol/water to remove impurities (validate by GC-MS).

Controlled Conditions : Perform DSC at multiple heating rates (2, 5, 10°C/min) to extrapolate degradation onset temperature (Kissinger method).

Comparative Analysis : Cross-reference with TGA to distinguish decomposition from phase transitions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.